molecular formula C16H26N2O5 B4003888 N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4003888
M. Wt: 326.39 g/mol
InChI Key: XCXIAZFCUDNKKZ-UHFFFAOYSA-N
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Description

N’-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features both amine

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of complex organic compounds often involves the condensation and modification of simpler molecules. In the context of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1,2-ethanediamine oxalate, studies have demonstrated methodologies for synthesizing related compounds and analyzing their structural properties. For instance, research has illustrated the synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate through the condensation of o-hydroxyacetophenone and diethyl oxalate, which undergoes isomerization and bromination to produce compounds with reactive bromine atoms (Bevan & Ellis, 1983). Similarly, the synthesis of ethylenediamine-templated gallophosphate-oxalate layered materials using ethylenediamine and oxalic acid as structure-directing agents has been reported, leading to compounds with significant hydrogen-bonding interactions and potential applications in material science (Mrak et al., 2003).

Catalytic and Chemical Reactions

Research into catalytic processes and chemical reactions involving similar compounds highlights the versatility of these molecules in synthetic chemistry. The catalysis of oxidative functionalization of amino acid derivatives with H2O2 by simple iminopyridine iron(ii) complexes shows the potential for selective oxidation reactions in organic synthesis (Ticconi et al., 2018). Additionally, studies on the phosphine-catalyzed annulation reactions demonstrate the ability to synthesize highly functionalized tetrahydropyridines, indicating a route for the creation of complex nitrogen-containing cycles (Zhu, Lan, & Kwon, 2003).

Coordination Chemistry and Materials Science

The development of coordination complexes and materials science applications is another significant area of research for compounds like N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1,2-ethanediamine oxalate. The synthesis of oxalate-bridged binuclear complexes of gadolinium(III) and dysprosium(III) provides insights into the structural and magnetic properties of these materials, which could have implications for magnetic and photoluminescent applications (Barbosa et al., 2019).

Properties

IUPAC Name

N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.C2H2O4/c1-11(2)13-5-4-12(3)14(10-13)17-9-8-16-7-6-15;3-1(4)2(5)6/h4-5,10-11,16H,6-9,15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXIAZFCUDNKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid

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